3-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)phenyl trifluoromethanesulfonate
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Overview
Description
3-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)phenyl trifluoromethanesulfonate is a chemical compound that belongs to the class of triazolopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)phenyl trifluoromethanesulfonate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyridine core . The reaction conditions often include the use of ethanol as a solvent and heating at elevated temperatures to promote the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient heating methods, can make the industrial process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)phenyl trifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethanesulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential as a therapeutic agent in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)phenyl trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . The inhibition of these kinases can lead to the suppression of tumor growth and metastasis.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits significant anticancer activity.
[1,2,4]Triazolo[1,5-a]pyridine: Used in the treatment of cardiovascular disorders and type 2 diabetes.
Uniqueness
3-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)phenyl trifluoromethanesulfonate is unique due to its trifluoromethanesulfonate group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s ability to participate in substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C14H10F3N3O3S |
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Molecular Weight |
357.31 g/mol |
IUPAC Name |
[3-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C14H10F3N3O3S/c1-9-18-19-13-6-5-11(8-20(9)13)10-3-2-4-12(7-10)23-24(21,22)14(15,16)17/h2-8H,1H3 |
InChI Key |
CUGJEWPDCNSSDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)C3=CC(=CC=C3)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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